Compound Description: Naftopidil (NAF) is an α1D/1A antagonist. It has been investigated for its effects on prostate growth, particularly in the context of benign prostatic hyperplasia (BPH). Studies indicate that NAF suppresses prostate growth by decreasing cell proliferation, though without significantly affecting apoptosis or prostate volume in BPH. []
Relevance: Naftopidil shares the core structure of a 4-(2-methoxyphenyl)piperazine with 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine. The key structural difference is the presence of a naphthyridine moiety in NAF, replacing the 2-chloro-3-phenyl-2-propen-1-yl group in the target compound. []
Compound Description: HJZ-12 is a NAF-derived α1D/1A antagonist exhibiting high subtype-selectivity for α1D- and α1A-adrenergic receptors over α1B-AR in vitro. Studies in a rat BPH model and human BPH-1 cell line showed HJZ-12 to be more effective than NAF in preventing prostatic hyperplasia progression. It not only reduced prostate weight and proliferation (similar to NAF) but also shrunk prostate volume and induced apoptosis (unlike NAF). Further investigation revealed that HJZ-12's effects on cell viability and apoptosis were independent of α1-adrenergic receptor activity and involved modulation of anti-apoptotic genes like Bmi-1 in BPH-1 cells. []
Compound Description: Identified as a promising preventive anti-biofilm compound against Salmonella, this compound exhibited activity across a broad temperature range without impacting planktonic growth. []
Relevance: This compound shares the 3-phenyl-2-propen-1-yl-piperazine moiety with 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine. The primary structural difference lies in the replacement of the 2-methoxyphenyl group with a 7-methoxy-5H-pyrimido[5,4-b]indole moiety. []
Compound Description: This compound emerged as a promising analog of 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole during structure-activity relationship studies focused on preventing Salmonella biofilms. []
Relevance: This compound shares a high degree of structural similarity with 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine, particularly the presence of the 3-phenyl-2-propen-1-yl-piperazine moiety. The key difference lies in the replacement of the 2-methoxyphenyl group with an 8-fluoro-5H-pyrimido[5,4-b]indole group. []
Compound Description: Compound 8 exhibited high selectivity for the 5-HT1A receptor with a binding constant of 1.2 nM. []
Relevance: This compound shares the 4-(2-methoxyphenyl)piperazine moiety with 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine. The key structural difference lies in the presence of a propyl linker and a tricyclo[3.3.1.13,7]decan-1-amine group in compound 8, replacing the 2-chloro-3-phenyl-2-propen-1-yl group found in the target compound. []
Compound Description: Similar to compound 8, compound 10 also demonstrated high selectivity for the 5-HT1A receptor but with a lower binding constant of 21.3 nM. []
Relevance: Compound 10 shares the 4-(2-methoxyphenyl)piperazine moiety with 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine. It differs structurally by the presence of a propyl linker and a 3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine group, replacing the 2-chloro-3-phenyl-2-propen-1-yl group in the target compound. []
Compound Description: This compound was synthesized, 99mTc-tricarbonyl labeled, and evaluated as a potential 5HT1A receptor ligand. It showed good in vitro and in vivo stability and promising biodistribution profiles in rats. []
Relevance: This compound shares the 4-(2-methoxyphenyl)piperazine moiety with 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine. The key structural differences are the presence of a butyl linker, a 1H-1,2,3-triazol-4-yl group, and a 2-amino-3-propanoic acid moiety in this compound, replacing the 2-chloro-3-phenyl-2-propen-1-yl group of the target compound. []
Compound Description: FRC-8411 is a new dihydropyridine derivative exhibiting potent and long-lasting hypotensive effects in rats. It demonstrated oral efficacy with a duration exceeding 7 hours, surpassing the reference drugs in potency and duration. While inducing tachycardia similar to other dihydropyridines, FRC-8411 had no significant effect on the PQ interval of the ECG in anesthetized rats. It displayed a gradual, potent, and long-lasting hypotension with tachycardia upon intravenous administration. []
Relevance: This compound shares the (E)-3-phenyl-2-propen-1-yl group with 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine. It differs by incorporating this group into a dihydropyridine structure with a methyl ester, a 3-nitrophenyl group, and two methyl groups on the dihydropyridine ring. Despite these differences, both compounds fall under the broader category of compounds containing the (E)-3-phenyl-2-propen-1-yl moiety. []
Compound Description: FRC-8653 acts as a calcium antagonist and exhibits vascular effects. It inhibits intracellular free calcium concentration increase during membrane depolarization in PC12 cells and shows binding affinity to cardiac membranes similarly to nifedipine and nicardipine. While inhibiting KCl- and CaCl2-induced contractions in rabbit aorta, it doesn't affect norepinephrine-induced contractions. Its vasorelaxing effect in rabbit aorta develops slower than nifedipine and nicardipine but lasts longer after oral administration in rats. []
Relevance: This compound shares the (E)-3-phenyl-2-propen-1-yl group with 1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(2-methoxyphenyl)piperazine. The main structural differences lie in the 2-methoxyethyl ester, the 3-nitrophenyl group, and the two methyl groups on the dihydropyridine ring of FRC-8653. Despite these variations, both compounds belong to the broader class of compounds containing the (E)-3-phenyl-2-propen-1-yl structural element. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.